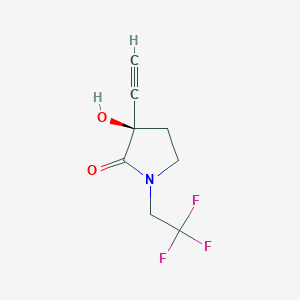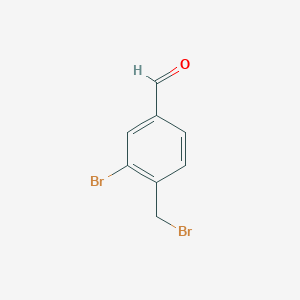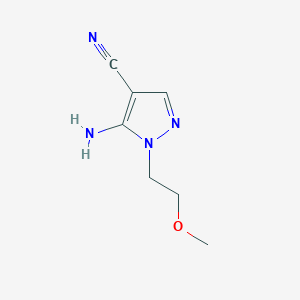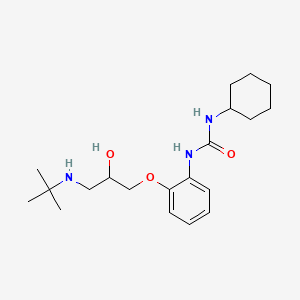
3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid is a polyethylene glycol (PEG)-based compound known for its bifunctional properties. It features a carboxyl group at one end and an alkyne at the other, making it a versatile linker in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid typically involves the reaction of polyethylene glycol with propargyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of polyethylene glycol react with propargyl bromide to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) and requires the use of a base like potassium carbonate.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carboxylic acids or other oxygenated products.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The carboxyl group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as alcohols or amines in the presence of a catalyst like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alkenes.
Substitution: Esters or amides.
Applications De Recherche Scientifique
3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a linker in the synthesis of complex molecules and polymers.
Biology: It is used in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Medicine: It is employed in the development of drug delivery systems and targeted therapies.
Industry: It is used in the production of advanced materials and nanotechnology applications.
Mécanisme D'action
The mechanism of action of 3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid involves its bifunctional nature. The carboxyl group can form covalent bonds with various functional groups, while the alkyne group can participate in click chemistry reactions. These properties make it an effective linker in bioconjugation and drug delivery systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid: Another PEG-based linker with similar bifunctional properties.
1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid: A PEG-based compound with an amino group instead of an alkyne.
Uniqueness
3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid is unique due to its specific combination of a carboxyl group and an alkyne group, which allows for versatile applications in both chemical synthesis and biological research. Its ability to participate in click chemistry reactions makes it particularly valuable in the development of advanced materials and targeted therapies.
Propriétés
Formule moléculaire |
C15H26O8 |
|---|---|
Poids moléculaire |
334.36 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C15H26O8/c1-2-3-18-4-5-19-6-7-20-8-9-21-10-11-22-12-13-23-14-15(16)17/h1H,3-14H2,(H,16,17) |
Clé InChI |
ZHBXTLVVGLDKNU-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOCCOCCOCCOCCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



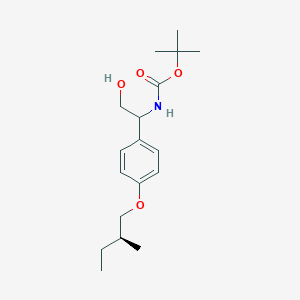
![3-(3-Iodobenzyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14040506.png)
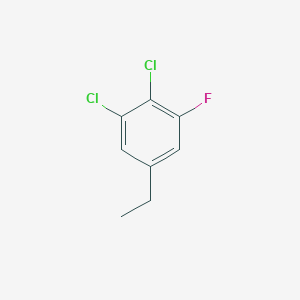
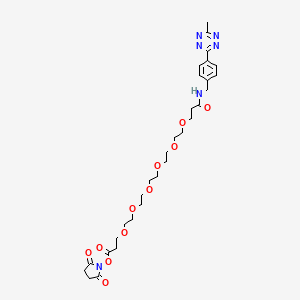
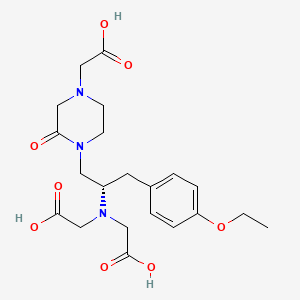
![N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14040530.png)
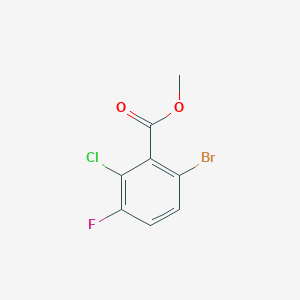
![5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B14040544.png)

